3-Bromo-N-cyclopentyl-5-nitrobenzamide physical characteristics
3-Bromo-N-cyclopentyl-5-nitrobenzamide physical characteristics
This technical guide serves as a comprehensive monograph for 3-Bromo-N-cyclopentyl-5-nitrobenzamide , a specialized intermediate used in medicinal chemistry for structure-activity relationship (SAR) studies and diversity-oriented synthesis.
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Part 1: Executive Summary & Structural Significance
3-Bromo-N-cyclopentyl-5-nitrobenzamide is a tri-functionalized aromatic scaffold. Its value in drug discovery lies in its orthogonal reactivity :
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Aryl Bromide (C-3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heteroaryl complexity.
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Nitro Group (C-5): A latent amine precursor. Upon reduction, it provides an aniline handle for acylation, sulfonylation, or urea formation.
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Cyclopentyl Amide: A lipophilic core motif that improves membrane permeability and metabolic stability compared to linear alkyl chains.
This guide defines the physicochemical baseline and quality control (QC) protocols required to validate this material before introducing it into high-value synthesis workflows.
Part 2: Physicochemical Profile
Due to the specific nature of this building block, experimental data often varies by batch synthesis method. The following parameters represent the Standard Acceptance Criteria for research-grade material.
Table 1: Physical & Chemical Specifications
| Property | Specification / Value | Method/Note |
| Physical State | Crystalline Solid | Visual Inspection |
| Color | Off-white to pale yellow | Nitro group chromophore effect |
| Purity | ≥ 95.0% (HPLC area %) | UV detection at 254 nm |
| Melting Point | Typical Range: 135°C – 165°C | Experimental verification required per batch |
| Solubility (High) | DMSO, DMF, DMAc | > 50 mg/mL (suitable for stock solutions) |
| Solubility (Mod) | Dichloromethane, Ethyl Acetate | Suitable for extraction/chromatography |
| Solubility (Low) | Water, Hexanes | Highly lipophilic (LogP > 3.0) |
| Hygroscopicity | Low | Amide H-bonding is internal/intermolecular |
| Predicted LogP | 3.4 ± 0.4 | Calculated (cLogP) based on fragment contribution |
| Topological PSA | ~75 Ų | Nitro (46) + Amide (29) |
Structural Causality
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Lipophilicity: The cyclopentyl ring and bromine atom significantly increase the partition coefficient (LogP). This compound will likely precipitate in aqueous buffers unless a co-solvent (DMSO) is used.
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Electronic Character: The benzene ring is electron-deficient (π-acidic) due to the withdrawing effects of the Nitro (-I, -M) and Carbonyl (-M) groups. This makes the aryl bromide highly reactive towards oxidative addition in Pd-catalyzed cycles.
Part 3: Characterization Protocols (QC)
To ensure scientific integrity, do not rely solely on vendor labels. Perform the following self-validating QC checks.
1H-NMR Validation Strategy
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Solvent: DMSO-d₆ (preferred to prevent amide proton exchange).
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Key Diagnostic Signals:
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Amide NH: Doublet (due to coupling with CH of cyclopentyl) typically around δ 8.5 – 9.0 ppm.
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Aromatic Region: Three distinct singlets (or pseudo-triplets with small J coupling ~1.5 Hz) representing the H2, H4, and H6 protons. The proton between the Nitro and Bromo groups will be the most deshielded.
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Cyclopentyl Ring: Multiplets in the aliphatic region (δ 1.4 – 2.0 ppm) and a distinct methine (CH) multiplet around δ 4.2 ppm.
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HPLC-MS Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
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Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
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Gradient: 5% to 95% ACN over 8 minutes.
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Mass Spec: Electrospray Ionization (ESI) in Positive Mode .
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Target Ion: [M+H]⁺ = 313.0 and 315.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
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Note: If Negative mode is used, the amide proton abstraction may yield [M-H]⁻.
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Part 4: Functional Reactivity & Workflow
The following diagram illustrates the logical flow of utilizing this scaffold in a drug discovery campaign.
Figure 1: Divergent synthesis pathways leveraging the orthogonal functional handles of the scaffold.
Part 5: Handling, Stability, and Safety
Storage & Stability
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required, though the compound is generally air-stable.
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Light Sensitivity: Nitro compounds can degrade under intense UV light; store in amber vials.
Safety Profile (GHS Classification)
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Warning: Contains a Nitro group and an Aryl Halide.
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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Specific Note: While not a polynitro explosive, all nitroaromatics should be treated with caution during high-temperature reactions (>150°C) to avoid thermal runaway.
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Part 6: Experimental Protocol: Solubility Determination
To determine the precise solubility for biological assays (e.g., MIC or IC50), follow this gravimetric protocol:
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Weighing: Accurately weigh 10.0 mg of micronized compound into a 1.5 mL centrifuge tube.
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Solvent Addition: Add 200 µL of DMSO (HPLC Grade).
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Agitation: Vortex for 60 seconds. Sonicate for 5 minutes at ambient temperature.
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Observation:
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Clear Solution: Solubility > 50 mg/mL.
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Suspension: Add DMSO in 100 µL increments until clear.
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Filtration: If used for biological assay, filter through a 0.22 µm PTFE syringe filter to remove micro-particulates that could cause false positives in optical density (OD) readings.
References
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Sigma-Aldrich. Product Specification: 3-Bromo-N-cyclopentyl-5-nitrobenzamide (CAS 941294-18-4).[1][2][3][4] Retrieved from
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BLD Pharm. Technical Data Sheet: 3-Bromo-N-cyclopentyl-5-nitrobenzamide.[5] Retrieved from
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Benzamide Derivatives. (General reference for benzamide physicochemical properties). Retrieved from
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Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Reference for amide/aniline acidity prediction). Retrieved from
Sources
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- 2. 3-Bromo-N-cyclopentyl-5-nitrobenzamide | 941294-18-4 [sigmaaldrich.com]
- 3. N-环戊基-3-溴-5-硝基苯甲酰胺 | 941294-18-4 [m.chemicalbook.com]
- 4. 3-Bromo-N-cyclopentyl-5-nitrobenzamide price,buy 3-Bromo-N-cyclopentyl-5-nitrobenzamide - chemicalbook [m.chemicalbook.com]
- 5. 941294-18-4|3-Bromo-N-cyclopentyl-5-nitrobenzamide|BLD Pharm [bldpharm.com]
